N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
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Overview
Description
N-Methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoxaline family, which are heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. Subsequent modifications, such as methylation and sulfonation, are performed to introduce the methoxy and sulfonamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Production of reduced quinoxaline derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
This compound has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Quinoxaline: A simpler analog without the methoxy and sulfonamide groups.
Quinoxaline-2,3-dione: A derivative with additional oxygen atoms in the quinoxaline ring.
Indole derivatives: Compounds with a similar heterocyclic structure.
Uniqueness: N-Methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C13H17N3O4S and a CAS number of 1008092-12-3. Its structure features a quinoxaline core with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In studies comparing its activity against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
---|---|---|
Staphylococcus aureus | 30 | Chloramphenicol (19) |
Escherichia coli | 28 | Ampicillin (22) |
Bacillus subtilis | 24 | - |
The compound demonstrated a significant zone of inhibition (ZOI), indicating potent antibacterial activity against Gram-positive bacteria compared to standard antibiotics .
Anticancer Activity
Research indicates that this quinoxaline derivative possesses anticancer properties. It has been tested against various cancer cell lines:
Cell Line | IC50 (μg/mL) | Activity |
---|---|---|
MCF-7 (Breast) | 0.5 | High antiproliferative |
PC3 (Prostate) | 4.75 | Moderate activity |
HepG2 (Liver) | 6.79 | Low activity |
The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific cellular pathways involved in cell survival and proliferation .
The biological activity of this compound can be explained through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell survival.
- Induction of Apoptosis : It promotes apoptosis via the downregulation of anti-apoptotic proteins like BCL2.
- Targeting Specific Pathways : The compound has been shown to affect pathways involving hypoxia-inducible factors (HIFs), which are often overexpressed in tumors .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the quinoxaline structure significantly influence biological activity:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-rich groups on the aminophenyl ring enhances antibacterial activity.
- Sulfonamide Group Importance : The sulfonamide moiety plays a crucial role in the antimicrobial efficacy and is essential for the interaction with bacterial enzymes .
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Anticancer Study : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability at submicromolar concentrations.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, demonstrating a clear dose-dependent response .
Properties
IUPAC Name |
N-methoxy-N-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-15(20-2)21(18,19)9-5-6-11-10(8-9)14-13(17)12-4-3-7-16(11)12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKMQEJMHDKNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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